5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate
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Overview
Description
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate typically involves the reaction of 5-fluoro-1,3,4-thiadiazole with thiocyanate salts. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, thiols, and thiolates. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate involves its interaction with biological targets at the molecular level. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA replication in bacterial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1,2,4-thiadiazole
- 5-Fluoro-1,2,3-thiadiazole
- 5-Fluoro-1,2,5-thiadiazole
Uniqueness
5-Fluoro-1,3,4-thiadiazol-2-yl thiocyanate is unique due to its specific substitution pattern and the presence of the thiocyanate group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its isomers .
Properties
CAS No. |
544705-82-0 |
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Molecular Formula |
C3FN3S2 |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
(5-fluoro-1,3,4-thiadiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C3FN3S2/c4-2-6-7-3(9-2)8-1-5 |
InChI Key |
QQNFJXAIKGRLNL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SC1=NN=C(S1)F |
Origin of Product |
United States |
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